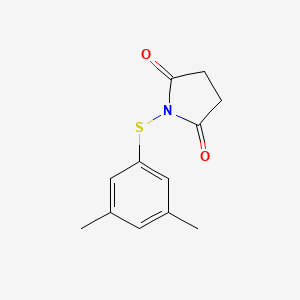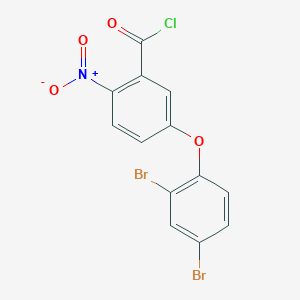
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a difluoromethoxy group, a methoxy group, a methyl group, and a carbonitrile group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the difluoromethylation of a suitable pyridine precursor. This process typically includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable pyridine derivative, such as 2-methoxy-6-methylpyridine-3-carbonitrile.
Difluoromethylation: The difluoromethylation reaction is carried out using difluoromethylating agents, such as difluoromethyl iodide or difluoromethyl sulfone, in the presence of a base like potassium carbonate. The reaction is typically conducted under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine ring. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and organometallic reagents under appropriate conditions (e.g., solvent, temperature, and catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties, such as improved stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methoxy and carbonitrile groups contribute to the compound’s binding affinity and selectivity towards specific targets, such as enzymes or receptors involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethoxy)aniline: This compound shares the difluoromethoxy group but differs in the presence of an aniline moiety instead of a pyridine ring.
4-(Difluoromethoxy)phenyl isocyanate: Similar in having the difluoromethoxy group, but it contains an isocyanate functional group attached to a phenyl ring.
Difluoromethoxylated Ketones: These compounds contain the difluoromethoxy group attached to a ketone, which can be used as building blocks for synthesizing nitrogen-containing heterocycles.
Uniqueness
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile is unique due to the specific combination of functional groups attached to the pyridine ring. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and specific binding affinity towards biological targets. These properties make it a valuable compound in various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H8F2N2O2 |
|---|---|
Molekulargewicht |
214.17 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8F2N2O2/c1-5-3-7(15-9(10)11)6(4-12)8(13-5)14-2/h3,9H,1-2H3 |
InChI-Schlüssel |
HLOSZFSJAUTHTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)OC)C#N)OC(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Ethenyl-4-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B8275898.png)




![Thieno[3,2-b]pyrrolizine](/img/structure/B8275937.png)

